molecular formula C18H20N4O4S B2958312 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2097904-11-3

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

カタログ番号: B2958312
CAS番号: 2097904-11-3
分子量: 388.44
InChIキー: XQIIDPAZQHSJRM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a dihydropyridine-carboxamide moiety. The dihydropyridine component introduces a partially unsaturated ring system, which may influence redox properties or conformational flexibility.

特性

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-20-11-4-5-14(18(20)24)17(23)19-10-12-21-15-6-2-3-7-16(15)22(13-8-9-13)27(21,25)26/h2-7,11,13H,8-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIIDPAZQHSJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structure of this compound suggests various pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Structural Characteristics

The compound features a unique combination of functional groups:

  • Benzothiadiazole moiety : Known for its anti-inflammatory and anticancer properties.
  • Dihydropyridine structure : Typically associated with calcium channel blockers and other therapeutic agents.

The molecular formula is C20H22N4O3SC_{20}H_{22}N_4O_3S with a molecular weight of approximately 426.48 g/mol.

Anticancer Properties

Preliminary studies indicate that compounds containing the benzothiadiazole unit exhibit significant anticancer activity. Research has shown that derivatives of benzothiadiazole can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar compounds can inhibit the growth of breast and colon cancer cells by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The presence of the benzothiadiazole group is also linked to anti-inflammatory effects. Compounds with this structure have been shown to:

  • Reduce the production of pro-inflammatory cytokines.
  • Inhibit inflammatory pathways such as NF-kB activation.

This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide may serve as a potential therapeutic agent for inflammatory diseases.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play a role in cancer progression or inflammation.
  • Receptor Modulation : It could interact with various receptors involved in cellular signaling pathways.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

StudyCompoundFindings
1Benzothiadiazole derivativesShowed significant inhibition of tumor growth in xenograft models.
2Dihydropyridine analogsDemonstrated anti-inflammatory effects in animal models of arthritis.
3Cyclopropyl-substituted compoundsExhibited enhanced selectivity for cancer cell lines compared to normal cells.

Future Directions

Further research is necessary to fully elucidate the biological activity and therapeutic potential of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide. Key areas for future studies include:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Exploration of structure–activity relationships (SAR) to optimize efficacy and reduce toxicity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Analog: 3-Chloro-N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide

This compound (CAS 2097927-01-8) shares the benzothiadiazole-ethyl backbone with the target molecule but replaces the dihydropyridine-carboxamide with a chlorinated benzene-sulfonamide group . Key differences include:

  • Functional Groups : The sulfonamide (-SO₂NH₂) vs. carboxamide (-CONH₂) alters hydrogen-bonding capacity and solubility. Sulfonamides are generally more acidic and may exhibit stronger protein-binding interactions.
  • Substituents : The chloro and methyl groups on the benzene ring in the sulfonamide analog introduce steric hindrance and electron-withdrawing effects, contrasting with the electron-donating cyclopropyl and methyl groups in the target compound.
  • Biological Implications : Sulfonamide derivatives are often associated with antimicrobial or diuretic activity, whereas carboxamides are prevalent in kinase inhibitors or protease modulators.

Heterocyclic Analog: Diethyl 3-Benzyl-8-Cyano-7-(4-Nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 2d)

This imidazopyridine-based compound (melting point: 215–217°C) differs in its core structure but shares functional groups such as esters, nitriles, and nitro substituents . Comparisons include:

  • Substituent Effects: The nitro group (-NO₂) in compound 2d is strongly electron-withdrawing, which could enhance reactivity in electrophilic substitution reactions compared to the cyclopropyl group in the target compound.

General Trends in Physicochemical Properties

Property/Feature Target Compound Sulfonamide Analog Imidazopyridine Analog
Core Structure Benzothiadiazole + dihydropyridine Benzothiadiazole + benzene Imidazopyridine
Key Functional Groups Carboxamide Sulfonamide, chloro, methyl Nitro, cyano, ester
Electron Effects Cyclopropyl (electron-donating) Chloro (electron-withdrawing) Nitro (electron-withdrawing)
Melting Point Not reported Not reported 215–217°C
Synthetic Method Not specified Not specified One-pot two-step reaction

Research Findings and Implications

  • Solubility and Bioavailability : The carboxamide group in the target compound likely improves water solubility compared to the sulfonamide analog, which could enhance oral bioavailability .
  • Reactivity : The absence of strong electron-withdrawing groups (e.g., nitro or chloro) in the target compound may reduce susceptibility to nucleophilic attack, improving stability under physiological conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。